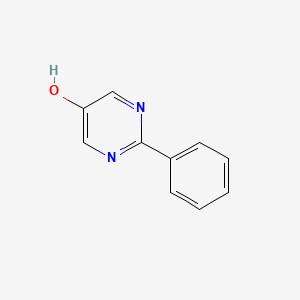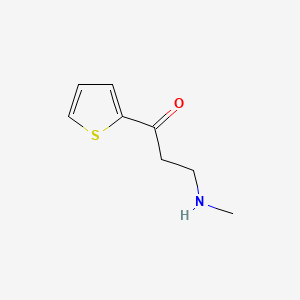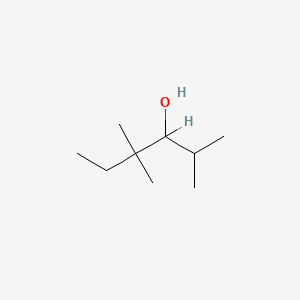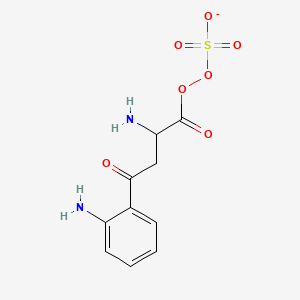
3-Hydroxy-5-methylpicolinic acid
Descripción general
Descripción
3-Hydroxy-5-methylpicolinic acid is an organic compound with the molecular formula C7H7NO3 It is a derivative of picolinic acid, characterized by the presence of a hydroxyl group at the third position and a methyl group at the fifth position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-5-methylpicolinic acid typically involves the hydroxylation of 5-methylpicolinic acid. One common method includes the use of oxidizing agents such as potassium permanganate or chromium trioxide in an acidic medium to introduce the hydroxyl group at the desired position. The reaction conditions often require controlled temperatures and pH to ensure selective hydroxylation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic processes to enhance yield and purity. Catalysts such as palladium on carbon or platinum oxide can be employed to facilitate the hydroxylation reaction. The process may also include steps for purification, such as recrystallization or chromatography, to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydroxy-5-methylpicolinic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid under strong oxidizing conditions.
Reduction: The compound can be reduced to form 3-hydroxy-5-methylpyridine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: 3-Keto-5-methylpicolinic acid or 3-carboxy-5-methylpicolinic acid.
Reduction: 3-Hydroxy-5-methylpyridine.
Substitution: Various substituted picolinic acid derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3-Hydroxy-5-methylpicolinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways. Its structural similarity to natural metabolites makes it a useful tool in biochemical research.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological molecules suggests possible applications in drug development.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which 3-Hydroxy-5-methylpicolinic acid exerts its effects involves its interaction with specific molecular targets. The hydroxyl group allows it to form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. The compound may also participate in redox reactions, altering the oxidative state of biological molecules and affecting cellular processes.
Comparación Con Compuestos Similares
Picolinic acid: Lacks the hydroxyl and methyl groups, making it less reactive in certain chemical reactions.
3-Hydroxy-2-methylpyridine: Similar structure but with the methyl group at a different position, leading to different chemical properties.
5-Methylpicolinic acid: Lacks the hydroxyl group, resulting in different reactivity and applications.
Uniqueness: 3-Hydroxy-5-methylpicolinic acid is unique due to the specific positioning of the hydroxyl and methyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
IUPAC Name |
3-hydroxy-5-methylpyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-4-2-5(9)6(7(10)11)8-3-4/h2-3,9H,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBRBGVUFTBZDOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70665064 | |
| Record name | 3-Hydroxy-5-methylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70665064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
672957-95-8 | |
| Record name | 3-Hydroxy-5-methylpyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70665064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Acetic acid, [(diethoxyphosphinyl)oxy]-, ethyl ester](/img/structure/B3055776.png)



